2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid
Overview
Description
2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid is a fluorinated organic compound with the molecular formula C9H15F2NO3 and a molecular weight of 223.22 g/mol
Mechanism of Action
Target of Action
The primary target of “2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid” is sestrin2 , a leucine amino acid sensor and upstream regulatory pathway . Sestrin2 plays a crucial role in regulating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway .
Mode of Action
“this compound” directly and selectively activates the mTORC1 signaling pathway by binding to and modulating sestrin2 . This activation leads to changes in the mTORC1 pathway, which is the same signaling pathway that the NMDA receptor antagonist ketamine activates in the medial prefrontal cortex (mPFC) to mediate its rapid-acting antidepressant effects .
Biochemical Pathways
The activation of the mTORC1 signaling pathway by “this compound” leads to increased mTORC1 signaling and synaptogenesis in the mPFC . This results in rapid antidepressant effects in multiple animal models of depression . These actions require the signaling of brain-derived neurotrophic factor (BDNF) .
Result of Action
The molecular and cellular effects of the action of “this compound” include increased mTORC1 signaling and synaptogenesis in the mPFC . These changes result in rapid antidepressant effects that are similar to those of ketamine . The antidepressant effects following a single dose of “this compound” are long-lasting, with a duration of up to 7 days .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently under investigation. It is known that the compound is orally and centrally active , suggesting that it can effectively cross the blood-brain barrier and exert its effects in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid typically involves multiple steps, starting with the appropriate precursors. One common approach is to begin with a suitable fluorinated compound and introduce the acetamido group through a series of reactions, including acylation and fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the desired purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
. Its unique structural features make it a valuable compound for research purposes, such as in the development of new pharmaceuticals, agrochemicals, and advanced materials.
Comparison with Similar Compounds
2-Acetamido-4,4-dimethylpentanoic acid
2-Acetamido-5-fluoropentanoic acid
2-Acetamido-5,5-difluoropentanoic acid
Properties
IUPAC Name |
2-acetamido-5,5-difluoro-4,4-dimethylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-5(13)12-6(7(14)15)4-9(2,3)8(10)11/h6,8H,4H2,1-3H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYVJLKJSIFQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(C)(C)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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